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molecular formula C16H14O2 B099441 2-Methoxy-dibenzosuberone CAS No. 17910-72-4

2-Methoxy-dibenzosuberone

Cat. No. B099441
M. Wt: 238.28 g/mol
InChI Key: BRFQZKLQUBMUAM-UHFFFAOYSA-N
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Patent
US06368814B1

Procedure details

To 5 g of phosphorous pentoxide was added 50 ml of methane sulphonic acid. The mixture was heated to 80° C. for 1 hour. The reaction mixture was brought down to 40° C. and 3 g (11.7 mmol) of 2 was added as solid. The mixture was heated at 40° C. for 1 hour and cooled down to room temperature. The reaction mixture was poured into 300 ml of ice/water and extracted with 200 ml of ethyl acetate. The organic layer was washed with 2×150 ml of water, 2×150 ml of saturated NaHCO3 and 100 ml of water. The resulting organic layer was dried (Na2SO4) and concentrated to give 2.6 g (11.7 mmol, 94%) of 3 as off-white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH2:28][CH2:29][C:30]2[CH:38]=[CH:37][CH:36]=[CH:35][C:31]=2[C:32]([OH:34])=O)[CH:25]=[CH:26][CH:27]=1>>[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]2[C:32](=[O:34])[C:31]3[CH:35]=[CH:36][CH:37]=[CH:38][C:30]=3[CH2:29][CH2:28][C:24]=2[CH:23]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC1=C(C(=O)O)C=CC=C1
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought down to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 40° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 2×150 ml of water, 2×150 ml of saturated NaHCO3 and 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C(C3=C(CC2)C=CC=C3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.7 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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